Stereochemistry-Driven nNOS Inhibitor Potency
In a head-to-head comparison of pyrrolidine-based double-headed 2-aminopyridine inhibitors, the (2R,4S) stereochemistry—which positions the pyrrolidine nitrogen toward the heme propionates for dual hydrogen-bonding—yielded a Ki of 9.7 nM against rat nNOS, compared to 34 nM for the (2S,4S) diastereomer, representing a 3.5-fold potency advantage directly attributable to the (R)-configuration at the 2-position of the pyrrolidine [1]. The selectivity ratio for nNOS over eNOS was 693 for the (R)-configured inhibitor vs. 102 for the alternative diastereomer, a 6.8-fold improvement [2].
| Evidence Dimension | Inhibition constant (Ki) against rat neuronal nitric oxide synthase (nNOS) |
|---|---|
| Target Compound Data | Ki = 9.7 nM for (2R,4S) diastereomer (R-configuration at pyrrolidine 2-position) |
| Comparator Or Baseline | Ki = 34 nM for (2S,4S) diastereomer (S-configuration at pyrrolidine 2-position); Ki = 26–31 nM for other diastereomers |
| Quantified Difference | 3.5-fold lower Ki (more potent); 6.8-fold higher eNOS selectivity (693 vs. 102) |
| Conditions | Rat nNOS, bovine eNOS, murine macrophage iNOS; L-arginine substrate; Ki calculated from IC50 using known Km values (nNOS Km = 1.3 μM); standard deviation ±10% |
Why This Matters
Demonstrates that the (R)-stereochemistry at the pyrrolidine ring is not a passive feature but a driver of both target potency and isoform selectivity, making enantiopure (R)-N-(pyrrolidin-3-yl)pyridin-2-amine the mandatory starting material for nNOS inhibitor programs targeting this scaffold class.
- [1] Zhang L, et al. ACS Med Chem Lett. 2014;5(1):56-60. Table 1, compound 9c (Ki = 9.7 nM, e/n selectivity = 693). View Source
- [2] Zhang L, et al. ACS Med Chem Lett. 2014;5(1):56-60. Table 1, compound 9b (Ki = 34 nM, e/n selectivity = 102); text discussion of stereochemical effects on binding. View Source
